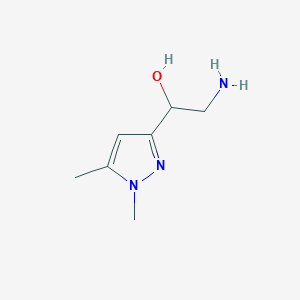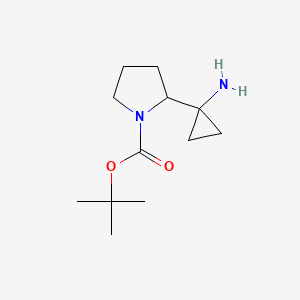![molecular formula C14H18FN3O B2854393 N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide CAS No. 1252475-43-6](/img/structure/B2854393.png)
N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide, commonly known as CFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
CFA acts as a potent inhibitor of certain enzymes and receptors in the brain, including monoamine oxidase A and B, and the dopamine transporter. By inhibiting these targets, CFA can modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation can lead to various physiological and biochemical effects, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
CFA has been shown to have a wide range of biochemical and physiological effects, including antidepressant, anxiolytic, and analgesic effects. In addition, CFA has been shown to improve cognitive function and memory in animal models. These effects are thought to be mediated by the modulation of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
CFA has several advantages for lab experiments, including its high potency and selectivity for specific targets in the brain. However, CFA also has several limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on CFA, including the development of novel drugs based on its structure, the identification of new targets in the brain, and the exploration of its potential applications in the treatment of various neurological disorders. In addition, further research is needed to better understand the biochemical and physiological effects of CFA and to develop safer and more effective dosing strategies.
Synthesemethoden
CFA is synthesized using a multi-step process that involves the reaction of 2-fluoroaniline with N-methyl-N-[1-(methylamino)ethyl]acetamide, followed by the addition of cyanogen bromide and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
CFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neurobiology. In medicinal chemistry, CFA has been used as a lead compound for the development of novel drugs that target specific receptors in the brain. In drug discovery, CFA has been used as a tool to study the structure-activity relationship of various compounds. In neurobiology, CFA has been used to study the role of specific receptors in the brain and their involvement in various neurological disorders.
Eigenschaften
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(2-fluoro-N-methylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-14(2,10-16)18(4)13(19)9-17(3)12-8-6-5-7-11(12)15/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWGCSKALYIPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CN(C)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2854316.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2854319.png)



![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-cyclopropyl-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2854325.png)
![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2854326.png)

![(E)-2-cyano-3-(3,4-difluorophenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2854328.png)
![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B2854329.png)
![tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2854330.png)
